molecular formula C24H18ClN3O B2873903 1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-48-2

1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2873903
CAS No.: 901268-48-2
M. Wt: 399.88
InChI Key: WANXDWKRIIPFRY-UHFFFAOYSA-N
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Description

The compound 1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline family, a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects . Its structure features a pyrazolo[4,3-c]quinoline core substituted at position 1 with a 3-chloro-4-methylphenyl group and at position 3 with a 3-methoxyphenyl group. These substituents likely influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O/c1-15-10-11-17(13-21(15)25)28-24-19-8-3-4-9-22(19)26-14-20(24)23(27-28)16-6-5-7-18(12-16)29-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANXDWKRIIPFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC(=CC=C5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities. This compound's unique structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C19H16ClN3O
  • Molecular Weight : 345.80 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : ClC1=CC(=C(C=C1)C)N2C=CC(=N2)C(=C(C=C3)O)C=C3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism of action often involves:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for various metabolic pathways, which can lead to therapeutic effects in diseases such as cancer or infections.
  • Receptor Modulation : By binding to specific receptors, the compound can modulate signaling pathways that influence cell growth, apoptosis, and inflammation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of pyrazoloquinolines, including derivatives similar to this compound. Notably:

  • Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown promising MIC values against various pathogens, indicating their potential as antimicrobial agents. For instance, some derivatives demonstrated MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
CompoundPathogenMIC (μg/mL)
Derivative AStaphylococcus aureus0.22
Derivative BStaphylococcus epidermidis0.25

Anticancer Activity

The anticancer potential of pyrazoloquinolines has been explored through various in vitro studies:

  • Cell Line Studies : Compounds similar to this compound have been tested on several cancer cell lines, showing significant cytotoxicity.
Cell LineIC50 (μM)
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)7.5

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that derivatives can reduce levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

Case Study 1: Evaluation of Antimicrobial Properties

A recent study investigated the antimicrobial properties of several pyrazoloquinoline derivatives, including the target compound. The study revealed that these compounds significantly inhibited biofilm formation and reduced bacterial viability in both planktonic and biofilm states.

Case Study 2: Anticancer Activity in vitro

In a study focusing on anticancer activity, researchers treated various cancer cell lines with the compound and observed dose-dependent cytotoxic effects. The study highlighted the potential of this class of compounds in developing new cancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazolo[4,3-c]quinolines

The pharmacological profile of pyrazoloquinolines is highly dependent on substituent positioning and electronic properties. Key comparisons include:

Compound Name Substituent at Position 1 Substituent at Position 3 Molecular Weight Reported Activity
Target Compound 3-Chloro-4-methylphenyl 3-Methoxyphenyl ~403 Not reported
1-(4-Chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (C350-0685) 4-Chlorophenyl 3-Methoxyphenyl 403.84 Not reported (structural analog)
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 4-Hydroxyphenylamino - - IC₅₀ = submicromolar (NO inhibition)
4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) - 4-Aminobenzoic acid - IC₅₀ = submicromolar (NO inhibition)

Key Observations:

  • Electron-Withdrawing vs. Donating Groups: The target compound’s 3-chloro-4-methylphenyl group (electron-withdrawing Cl and donating CH₃) contrasts with analogs like 2i (electron-donating 4-hydroxyphenylamino). Such differences may modulate interactions with enzymes like iNOS or COX-2 .
  • Fluorine Substitution: The analog C350-0685 incorporates an 8-fluoro atom, which increases lipophilicity and may enhance blood-brain barrier penetration compared to the target compound .
  • Amino vs.

Comparison with Pyrazolo[3,4-b]quinolines

Pyrazolo[3,4-b]quinolines, differing in ring fusion positions, demonstrate distinct pharmacological behaviors:

Compound Example (from ) Substituents Biological Relevance
4-[6-Methoxy-3,8-dimethyl-1H-pyrazolo[3,4-b]quinolinyl]-1,4-oxazepane Methoxy, methyl, oxazepane Potential CNS activity (structural similarity to neuroactive compounds)
1-[6-Methoxy-3,8-dimethyl-1H-pyrazolo[3,4-b]quinolinyl]-4-R-piperidines Piperidine derivatives Enhanced solubility and bioavailability

Structural Implications:

  • Ring Fusion Position: The [4,3-c] vs.
  • Substituent Flexibility: Piperidine and oxazepane moieties in [3,4-b] analogs improve solubility, whereas the target compound’s chloro and methoxy groups may favor membrane permeability .

Structure-Activity Relationship (SAR) Insights

  • Position 1 Substituents: Bulky, hydrophobic groups (e.g., 3-chloro-4-methylphenyl) may enhance target binding via van der Waals interactions. Chlorine’s electronegativity could polarize adjacent bonds, influencing electronic interactions .
  • Dihydro vs.

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